![molecular formula C27H25N3O2 B2835310 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-49-0](/img/structure/B2835310.png)
3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes both methoxy and methyl groups attached to phenyl rings, as well as a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with hydrazine to form the corresponding hydrazones.
Cyclization: The hydrazones are then subjected to cyclization under acidic conditions to form the pyrazoloquinoline core.
Methylation: The final step involves methylation of the pyrazoloquinoline to introduce the 8-methyl group.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Precise temperature control to ensure optimal reaction conditions and prevent decomposition of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives with altered functional groups.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of methoxy and methyl groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest for developing new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can enhance binding affinity and selectivity towards these targets. The pyrazoloquinoline core can intercalate with DNA or interact with protein active sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 3,4-dimethylphenyl group, which may affect its biological activity and chemical reactivity.
1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 3,4-dimethoxyphenyl group, potentially altering its pharmacokinetic properties.
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Contains a different substitution pattern, which can influence its interaction with biological targets.
Uniqueness
The unique combination of methoxy and methyl groups in 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-16-6-10-23-21(12-16)27-22(15-28-23)26(19-8-11-24(31-4)25(14-19)32-5)29-30(27)20-9-7-17(2)18(3)13-20/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBQZZHLBQVFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2835228.png)
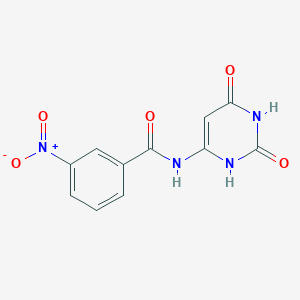
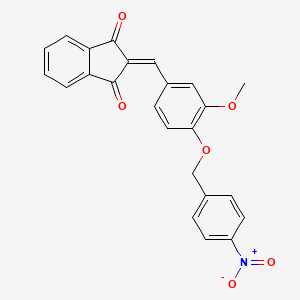
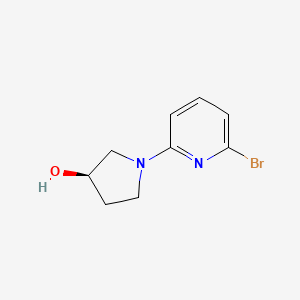
![N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2835235.png)
![N-(2,4-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2835236.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)
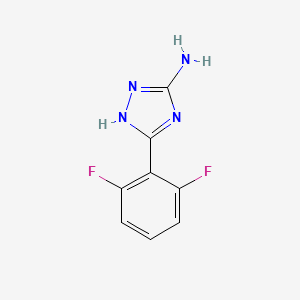
![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)
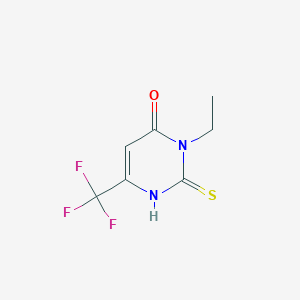
![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)
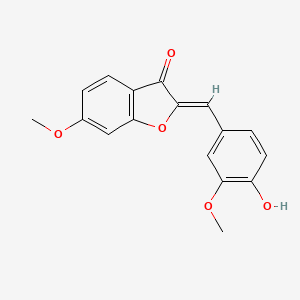
![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)
